molecular formula C8H12O B155787 6-Methyl-3,5-heptadien-2-one CAS No. 1604-28-0

6-Methyl-3,5-heptadien-2-one

Cat. No. B155787
CAS RN: 1604-28-0
M. Wt: 124.18 g/mol
InChI Key: KSKXSFZGARKWOW-GQCTYLIASA-N
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Description

6-Methyl-3,5-heptadien-2-one is a compound that can be associated with the family of heptadienones, which are characterized by a seven-carbon chain with two double bonds and a ketone functional group. Although the provided papers do not directly discuss 6-Methyl-3,5-heptadien-2-one, they do provide insights into the synthesis, structure, and reactions of related compounds, which can be extrapolated to understand the properties and behavior of 6-Methyl-3,5-heptadien-2-one.

Synthesis Analysis

The synthesis of related compounds such as 3,5-dimethylheptane-2,4,6-trione and its homologues involves methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate . This suggests that a similar approach could be used for the synthesis of 6-Methyl-3,5-heptadien-2-one, with appropriate adjustments to the starting materials and reaction conditions to account for the differences in molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methyl-3,5-heptadien-2-one can be determined using spectroscopic methods such as NMR and IR, as well as X-ray crystallography . These techniques allow for the assignment of NMR spectra and the determination of crystal and molecular structures, which are crucial for understanding the conformation and stereochemistry of the molecule.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including keto-enol tautomerism, valence isomerization, and reactions with iron carbonyls . For 6-Methyl-3,5-heptadien-2-one, similar reactions could be expected, such as tautomerism between keto and enol forms, which would be influenced by the presence of the methyl group and the solution phase and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. The presence of methyl groups and double bonds can affect properties such as solubility, boiling point, and reactivity. The keto-enol tautomerism discussed in the papers is an example of how molecular structure can influence chemical properties, such as acidity and stability . The synthesis and structure of conformationally restricted analogues also provide insights into how steric factors can influence the physical properties of a molecule .

Scientific Research Applications

Catalysis and Hydrogenation

The compound 6-Methyl-3,5-heptadien-2-one has been studied in the context of catalysis and hydrogenation processes. For instance, the hydrogenation of 6-methyl-3,5-heptadien-2-ol catalyzed by nickel cyanide complex has been explored, revealing specific catalytic activities and yields under various conditions (Freidlin et al., 1973). Similarly, the modification of nickel catalysts with cadmium changes their action during the hydrogenation of 6-methylheptadiene-3,5-one-2, leading to selective hydrogenation (Freidlin et al., 1966).

Organic Synthesis and Polymerization

In organic synthesis, 6-Methyl-3,5-heptadien-2-one has been used in the preparation of compounds like 2,6-Bis-(alkylamino)-2,5-heptadien-4-ones, a process that involves facile reactions at or slightly above room temperature (Cook, 1963). The compound also plays a role in polymer science, such as in the stereoengineering of poly(1,3-methylenecyclohexane) via the polymerization of 1,6-heptadiene, demonstrating the manipulation of bulk properties of polymers (Crawford & Sita, 2013).

Photochemical and Spectroscopic Studies

Photochemical studies have utilized 6-Methyl-3,5-heptadien-2-one, for instance, in the photocycloaddition of fumaronitrile to adamantan-2-ones, where the selectivity of oxetane formation was investigated (Chung et al., 1995). Spectroscopic studies like 13C-NMR spectroscopy of tricarbonyl[3-6-η-((E)-6-methyl-3,5-heptadien-2-one)]iron at low temperatures have also been conducted to understand the dynamic behavior of such compounds in solution (Kalchhauser, 1989).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(3E)-6-methylhepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXSFZGARKWOW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C=C/C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.899
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

6-Methyl-3,5-heptadien-2-one

CAS RN

1604-28-0, 16647-04-4
Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-Methyl-3,5-heptadien-2-one
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Record name 3,5-Heptadien-2-one, 6-methyl-
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Record name 6-methylhepta-3,5-dien-2-one
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Record name (3E)-6-methylhepta-3,5-dien-2-one
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Record name 6-METHYL-3,5-HEPTADIEN-2-ONE
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Synthesis routes and methods I

Procedure details

A mixture of 5.3 g of the aluminum tri(methyl acetylacetate) catalyst mentioned in Example 1 and 85 g of 1,2-propylene carbonate was heated to 170° C. and, at this temperature a mixture of 55 g (0.47 mol) of methyl acetoacetate and 43.7 g (0.52 mol) of 2-methyl-3-butyn-2-ol was metered in at a constant rate over the course of 4 h. After the addition was complete, the mixture was stirred at 170° C. for 30 min. During this time, CO2 was evolved and low boilers distilled out. The reaction mixture was subsequently cooled, and the 2-methyl-2,4-heptadien-6-one which was formed was distilled out under about 100 mbar. This resulted in 42 g of pure 2-methyl-2,4-heptadien-6-one, which corresponds to a yield of 72% of theory based on reacted 2-methyl-3-butyn-2-ol.
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Synthesis routes and methods II

Procedure details

50 Parts of 3,3-dimethyl-acrolein and 100 parts of acetone are heated with 12 parts of a catalyst (which has been prepared by calcining a mixture of equimolar amounts of magnesium oxide, molybdenum dioxide and zinc oxide) for 3 hours at 180° C and a pressure of 30 atmospheres and the product is subjected to fractional distillation. 27 Parts of 2-methyl-2,4-heptadien-6-one is obtained which is equivalent to a yield of 43% of theory at a conversion of 86% based on 3,3-dimethyl-acrolein.
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Synthesis routes and methods III

Procedure details

A mixture of 50 parts of 3,3-dimethylacrolein, 100 parts of acetone and 12 parts of zinc oxide is heated for 3 hours at 180° C and a pressure of 45 atmosphere in a vibrated autoclave. The reactor is then cooled and the mixture is fractionally distilled. 52.5 parts of 2-methyl-2,4-heptadien-6-one is obtained in a yield of 93% of theory based on 3,3-dimethylacrolein at a conversion 76% of theory and with a boiling point of 92° C at 15 mm Hg.
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Synthesis routes and methods IV

Procedure details

3-methyl-2-butenol is converted to 3-methyl-2-butene carboxaldehyde which in turn is reacted with triphenylphosphoranyliden-2-propanone to provide 6-methyl-hept-3,5-diene-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
573
Citations
M Kawakami, A Kobayashi - Journal of Agricultural and Food …, 1991 - ACS Publications
Volatile components of green mate and roasted mate produced in South America were analyzed by gas chromatography and gas chromatography/mass spectrometry. The aroma …
Number of citations: 98 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 1 efsa.onlinelibrary.wiley.com
T Habu, RA Flath, TR Mon… - Journal of Agricultural and …, 1985 - ACS Publications
Rooibos tea (Aspalathus linearis) components have been identified by using capillary gas chromatography and gas chromatography/mass spectrometry. Samples were vacuum steam …
Number of citations: 111 pubs.acs.org
T Yamanishi, Y Kita, K Watanabe… - Agricultural and …, 1972 - academic.oup.com
The constituents of steam volatile aroma, which were responsible for topnote of Ceylon tea aroma, were identified. A total of 57 compounds were identified, of which 10 (ter-pinolene, n-…
Number of citations: 34 academic.oup.com
AM Api, D Belsito, S Biserta, D Botelho… - Food and Chemical …, 2019 - ohsu.elsevierpure.com
RIFM fragrance ingredient safety assessment, 6-methyl-3,5-heptadien-2-one, CAS Registry Number 1604-28-0 — Oregon Health & Science University Skip to main navigation Skip to …
Number of citations: 5 ohsu.elsevierpure.com
T Maeda, JH Kim, Y Ubukata, N Morita - European Food Research and …, 2008 - Springer
Headspace sorptive extraction method was used to determine the volatile flavor compounds of the Polished-graded wheat flours and commonly milled wheat flour (CW). The Polished-…
Number of citations: 27 link.springer.com
H Kalchhauser - Monatshefte für Chemie/Chemical Monthly, 1989 - Springer
The dynamic behaviour of Tricarbonyl[3-6-η-((E)-6-methyl-3,5-heptadien-2-one)]iron in solution has been investigated by low temperature 13 C-NMR spectroscopy. Preliminary results …
Number of citations: 0 link.springer.com
LI Gvinter, LK Freidlin, LN Suvorova… - Bulletin of the Academy …, 1974 - Springer
Conclusions 1. Pentacyanocobaltate and cyanodipyridylcobaltate catalyze the addition of hydrogen in the 1,4 position of the diene system and to the 5,6 bond of the dienone. In their …
Number of citations: 3 link.springer.com
LI Gvinter, LK Freidlin, NV Borunova… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. Pentacyanocobaltate catalyzes the hydrogenation of 6-methyl-3, 5-heptadien-2-one (and of 3, 5-heptadien-2-one) at the 5, 6 double bond, and also the 1,4-addition of …
Number of citations: 3 link.springer.com
S Matsubara, T Okazoe, K Oshima, K Takai… - Bulletin of the Chemical …, 1985 - journal.csj.jp
Isomerization of primary allylic alcohols proceeds in dichloromethane at 25 C in the presence of the catalyst prepared in situ from VO(acac) 2 or MoO 2 (acac) 2 , and Me 3 SiOOSiMe 3 …
Number of citations: 72 www.journal.csj.jp

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